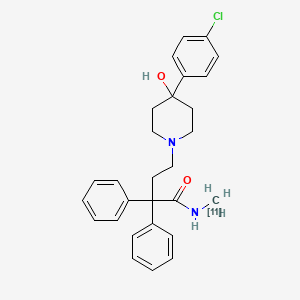

Desmethylloperamide C-11

Description

Contextualization as a Research Probe in Molecular Imaging

[11C]Desmethylloperamide is primarily utilized as a research probe in Positron Emission Tomography (PET), a powerful molecular imaging technique. cancer.gov PET allows for the three-dimensional visualization and quantification of physiological processes at the molecular level. When [11C]dLop is administered, it acts as a substrate for P-gp at the blood-brain barrier. cancer.gov The extent of its uptake and retention in the brain, as measured by PET, provides a direct indication of P-gp function. cancer.gov

Initially, research focused on [11C]loperamide as a potential PET tracer for P-gp function. snmjournals.orgnih.gov However, a significant drawback of [11C]loperamide is its in vivo metabolism to [11C]desmethylloperamide, which is also a P-gp substrate. nih.govsnmjournals.org This metabolic conversion complicates the interpretation of the PET signal, as it becomes difficult to distinguish between the parent compound and its radiometabolite. snmjournals.org

To overcome this limitation, researchers developed [11C]desmethylloperamide as a standalone radiotracer. nih.govnih.gov Studies have shown that [11C]dLop itself is a superior probe because its subsequent radiometabolites have minimal entry into the brain, leading to a cleaner and more easily quantifiable PET signal. snmjournals.orgsnmjournals.org This characteristic is crucial for accurately assessing P-gp function without the confounding influence of brain-penetrant radiometabolites, a problem encountered with other P-gp radiotracers like [11C]-verapamil. nih.gov In healthy human subjects, the brain uptake of [11C]-verapamil is about four times higher than that of [11C]dLop, suggesting a greater presence of radiometabolites from [11C]-verapamil. researchgate.net

The synthesis of [11C]dLop for research purposes has been efficiently established. The process typically involves the methylation of an amide precursor with [11C]iodomethane. nih.govsnmjournals.org This method yields the final radiotracer with high radiochemical purity and specific activity, suitable for intravenous administration in PET studies. nih.govsnmjournals.org

Significance in Preclinical Investigations of Efflux Transporter Function

The utility of [11C]desmethylloperamide as a P-gp probe has been extensively validated in a variety of preclinical models, primarily in rodents and non-human primates. These investigations have been fundamental in establishing its mechanism of action and its potential for human studies.

A key area of investigation has been the study of P-gp function at the blood-brain barrier. P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of the brain, thus limiting their accumulation and potential toxicity. nih.gov Altered P-gp expression is implicated in several neurological disorders and is a major factor in the multidrug resistance of brain tumors. cancer.govnih.gov

Preclinical studies using [11C]dLop have demonstrated its selectivity for P-gp over other prominent efflux transporters at the blood-brain barrier, such as multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP), particularly at the low concentrations used in PET imaging. nih.gov At these concentrations, [11C]dLop acts as a selective substrate for P-gp. nih.gov

Research in P-gp knockout mice has provided compelling evidence for [11C]dLop's role as a P-gp substrate. In these genetically modified mice that lack functional P-gp, the brain uptake of [11C]dLop was significantly higher than in wild-type mice. nih.gov Ex vivo measurements showed a more than seven-fold increase in brain radioactivity in knockout mice compared to their wild-type counterparts. nih.govacs.org Furthermore, in the knockout mice, the majority (approximately 90%) of the radioactivity in the brain was attributed to the unchanged [11C]dLop, confirming the limited formation of brain-penetrant radiometabolites. nih.gov

The following table summarizes the key findings from a study comparing [11C]dLop uptake in wild-type and P-gp knockout mice:

| Parameter | Wild-Type Mice | P-gp Knockout Mice | Fold Increase |

| Brain Radioactivity Uptake (PET, 30 min) | Low | ~3.5-fold higher | 3.5 |

| Brain Radioactivity Uptake (ex vivo, 30 min) | Very Low | >7-fold higher | >7 |

| Unchanged [11C]dLop in Brain | 43.6% | 91.3% | - |

| Brain Uptake of [11C]dLop (ex vivo) | - | 16-fold higher | 16 |

Data compiled from studies on the synthesis and evaluation of [11C]N-desmethyl-loperamide as a PET radiotracer. nih.gov

Studies in non-human primates have further solidified the utility of [11C]dLop. In monkeys, baseline PET scans showed very low brain uptake of the radiotracer. snmjournals.org However, following the administration of a P-gp inhibitor, the brain uptake of [11C]dLop increased by more than seven-fold. nih.govsnmjournals.org This dramatic increase upon P-gp blockade confirms that the transporter is highly effective at preventing [11C]dLop from entering the brain under normal conditions. snmjournals.org

These preclinical findings have been instrumental in paving the way for human clinical trials. For instance, [11C]dLop is being investigated in patients with gliomas to assess P-gp function at the blood-brain barrier, which may help predict response to chemotherapy. clinicaltrials.gov Similarly, its use has been explored in the context of epilepsy, where upregulation of P-gp at the epileptogenic focus is a potential mechanism of drug resistance. springermedizin.deugent.be

Structure

3D Structure

Properties

CAS No. |

1067642-12-9 |

|---|---|

Molecular Formula |

C28H31ClN2O2 |

Molecular Weight |

462.0 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |

InChI Key |

ZMOPTLXEYOVARP-BJUDXGSMSA-N |

Isomeric SMILES |

[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Radiosynthesis and Precursor Development

Chemical Synthesis Methodologies for Precursors

The synthesis of the requisite precursors for [¹¹C]Desmethylloperamide is a critical multi-step process that has been a subject of considerable research to ensure high purity and yield.

The primary route for synthesizing the amide precursor of Desmethylloperamide C-11 involves a two-step process starting from commercially available materials. The initial step is the treatment of 4-(4-chlorophenyl)-4-hydroxylpiperidine with 4-bromo-2,2-diphenylbutyronitrile. This reaction is typically carried out in the presence of diisopropylethyl amine in acetonitrile (B52724) at an elevated temperature of 70°C for approximately 31 hours. snmjournals.org This alkylation step produces an intermediate nitrile compound.

Table 1: Synthesis Yields of Amide Precursor and Intermediate

| Step | Product | Reported Yield |

|---|---|---|

| Alkylation | Intermediate Nitrile | 69% snmjournals.org |

| Hydrolysis | Amide Precursor | 37% snmjournals.org |

Thorough characterization of the intermediate nitrile and the final amide precursor is essential to ensure their identity and purity before proceeding with the radiosynthesis. Standard spectroscopic techniques are employed for this purpose. The structures of both the intermediate and the precursor have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS). snmjournals.org These analytical methods provide detailed information about the molecular structure and confirm the successful synthesis of the desired compounds with high purity.

Carbon-11 Radiosynthetic Strategies

The introduction of the Carbon-11 radionuclide is accomplished through N-[¹¹C]methylation of the amide precursor. This process requires specialized techniques and equipment to handle the short-lived isotope efficiently and safely.

The most common method for the N-[¹¹C]methylation of the amide precursor is the use of [¹¹C]iodomethane ([¹¹C]CH₃I). nih.gov In a typical procedure, the amide precursor is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), along with a base like potassium hydroxide (B78521) (KOH). nih.govmdpi.com The cyclotron-produced [¹¹C]carbon dioxide is first converted to [¹¹C]iodomethane, which is then bubbled into the reaction mixture. snmjournals.orgnih.gov The reaction is heated to 80°C for a short duration of 5 minutes to facilitate the methylation. nih.govmdpi.com

An alternative and highly efficient methylating agent is [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reagent has been utilized for the N-[¹¹C]methylation of the corresponding amide precursor to produce [¹¹C]N-Desmethyl-loperamide in high radiochemical yields. nih.gov The use of [¹¹C]methyl triflate often allows for milder reaction conditions and can lead to improved yields compared to [¹¹C]iodomethane. sci-hub.ru

To ensure safety, consistency, and efficiency, the radiosynthesis of [¹¹C]Desmethylloperamide is performed in a lead-shielded hot-cell using automated apparatus. nih.govacs.org A semi-robotic, PLC-controlled system, such as the Synthia apparatus, has been successfully employed for this purpose. nih.gov The integration of automated modules allows for the remote handling of radioactive materials, precise control of reaction parameters, and purification of the final product. nih.gov The process typically involves the automated production of [¹¹C]iodomethane, its introduction into the reaction vessel containing the precursor, the heating and subsequent cooling of the reaction mixture, and finally, the purification of the radiolabeled product by high-performance liquid chromatography (HPLC). nih.gov

The optimization of the radiosynthesis process is crucial for maximizing the amount of usable radiotracer from a single production run. The decay-corrected radiochemical yield (RCY) for the synthesis of [¹¹C]Desmethylloperamide, starting from cyclotron-produced [¹¹C]carbon dioxide, has been reported to be in the range of 18 ± 2% to as high as 32%. snmjournals.orgnih.gov One study reported radiochemical yields of 20-30% based on [¹¹C]CO₂ when using [¹¹C]CH₃OTf. nih.gov

The entire radiosynthesis, including purification, is typically completed within 35 to 40 minutes. snmjournals.orgnih.gov The resulting [¹¹C]Desmethylloperamide exhibits high radiochemical purity, exceeding 99%, and is stable for at least one hour post-synthesis. nih.gov The specific activity of the final product has been reported to be in the range of 152 ± 48 GBq/μmol to 370-740 GBq/μmol at the end of synthesis. nih.govnih.gov

Table 2: Radiosynthesis Parameters and Outcomes for [¹¹C]Desmethylloperamide

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield (RCY) | 18 ± 2% (from [¹¹C]CO₂) | nih.gov |

| Radiochemical Yield (RCY) | up to 32% (from [¹¹C]CO₂) | snmjournals.org |

| Radiochemical Yield (RCY) | 20-30% (from [¹¹C]CO₂) | nih.gov |

| Synthesis Time | 35 - 40 minutes | snmjournals.orgnih.gov |

| Radiochemical Purity | > 99% | nih.gov |

| Specific Activity | 152 ± 48 GBq/μmol | nih.gov |

| Specific Activity | 370-740 GBq/μmol | nih.gov |

Radiochemical Quality Control and Characterization

The final preparation of ¹¹C-Desmethylloperamide for intravenous injection is achieved through the alkylation of its precursor with [¹¹C]iodomethane, followed by purification using reverse-phase high-performance liquid chromatography (HPLC) unc.edu. This ensures high radiochemical and chemical purity unc.edu.

Radiochemical Purity Assessment

The radiochemical purity of ¹¹C-Desmethylloperamide is a critical parameter, ensuring that the detected radioactive signal originates from the intended compound and not from radioactive impurities. High-performance liquid chromatography (HPLC) is the standard method for both purifying the radiotracer and assessing its purity unc.edusnmjournals.org.

Following synthesis, the product is purified by reverse-phase HPLC to separate ¹¹C-Desmethylloperamide from the precursor and any other byproducts unc.edusnmjournals.org. The identity of the final product is confirmed by co-injection with an authentic, non-radioactive standard of N-Desmethyl-loperamide snmjournals.org. Research findings consistently report a high degree of radiochemical purity for the formulated radiotracer. Multiple studies have demonstrated that the radiochemical purity of ¹¹C-Desmethylloperamide exceeds 99% unc.eduunc.edu. This high purity is essential for reliable in vivo imaging, minimizing the risk of off-target binding or altered biodistribution due to radiometabolites or other impurities unc.edu.

| Parameter | Reported Value | Source |

|---|---|---|

| Radiochemical Purity | > 99% | unc.eduunc.edu |

Specific Radioactivity Determination

Specific radioactivity refers to the amount of radioactivity per unit mass of a compound, typically expressed in gigabecquerels per micromole (GBq/μmol) or curies per micromole (Ci/μmol). For PET radiotracers, high specific activity is often crucial to minimize the administered mass and avoid pharmacological effects.

The specific radioactivity of ¹¹C-Desmethylloperamide has been reported in several studies, with values varying based on the synthesis conditions and the yield of cyclotron-produced [¹¹C]carbon dioxide. Reported values have been decay-corrected to the end of synthesis or end of bombardment (EOB). One study reported an average specific radioactivity of 152 ± 48 GBq/μmol unc.edu. Another synthesis protocol yielded a specific activity of 3 to 3.5 Ci/μmol snmjournals.org. A high-yield route has been developed that produces ¹¹C-Desmethylloperamide with a specific activity in the range of 370-740 GBq/μmol at EOB nih.gov.

| Reported Specific Radioactivity | Unit | Reference |

|---|---|---|

| 152 ± 48 | GBq/μmol | unc.edu |

| 42.6 ± 23.9 | GBq/μmol | unc.edu |

| 3 - 3.5 | Ci/μmol | snmjournals.org |

| 370 - 740 | GBq/μmol | nih.gov |

Radiochemical Stability Investigations

The radiochemical stability of a PET tracer is essential for its practical use, as it must remain intact from the time of synthesis through its administration and during the imaging period. Instability can lead to the formation of radiometabolites that may exhibit different biological behavior, complicating data interpretation.

¹¹C-Desmethylloperamide has demonstrated good radiochemical stability in its formulated solution for intravenous injection. Radio-HPLC analysis has confirmed that the product is radiochemically stable for at least one hour after synthesis unc.edusnmjournals.org. This provides a sufficient window for quality control, transport, and administration for PET imaging studies.

In vivo stability has also been assessed. In human plasma, the parent ¹¹C-Desmethylloperamide remains the dominant radioactive species for a significant duration. Studies have shown that the parent radiotracer constitutes a stable and high percentage (approximately 85%) of the total radioactivity in plasma from about 5 minutes after injection throughout the scan period nih.govresearchgate.net. This indicates a relatively slow rate of metabolism in the bloodstream, which is an advantageous characteristic for a PET tracer, simplifying the kinetic modeling of its distribution nih.gov.

| Condition | Finding | Source |

|---|---|---|

| Formulated solution (post-synthesis) | Stable for at least 1 hour | unc.edusnmjournals.org |

| Human Plasma (in vivo) | Parent compound constitutes ~85% of total radioactivity after 5 minutes | nih.govresearchgate.net |

Pharmacological and Molecular Interaction Research

ATP-Binding Cassette (ABC) Transporter Substrate Characterization

Desmethylloperamide, particularly its carbon-11 labeled form ([¹¹C]dLop), has been extensively studied as a positron emission tomography (PET) tracer to investigate the in vivo activity of efflux transporters at the blood-brain barrier. The primary transporters of interest are P-glycoprotein (P-gp), multidrug resistance protein 1 (MRP1), and breast cancer resistance protein (BCRP).

[¹¹C]N-desmethyl-loperamide ([¹¹C]dLop) is recognized as a selective substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in limiting the entry of various xenobiotics into the brain. nih.gov Research has demonstrated that at the low concentrations typically used in PET imaging (≤1 nM), [¹¹C]dLop acts exclusively as a substrate for P-gp. nih.govacs.org This selectivity is evidenced by significantly lower accumulation of radiolabeled desmethylloperamide in cells that overexpress P-gp. nih.govacs.org

In vivo studies in mice lacking the genes for P-gp (abcb1a/b-knockout) have shown a markedly higher uptake of [¹¹C]dLop in the brain compared to wild-type mice, further confirming its role as a P-gp substrate. nih.govacs.org Specifically, the brain concentration of radioactivity after injection of [¹¹C]dLop was found to be at least 2.5-fold higher in these knockout mice. nih.gov Both ¹¹C-loperamide and its radiometabolite ¹¹C-desmethylloperamide are avid substrates for P-gp efflux at the blood-brain barrier. snmjournals.org In P-gp knockout mice, brain concentrations of both compounds were approximately 16-fold greater than in wild-type mice. snmjournals.org

Studies in monkeys have also shown that the brain uptake of [¹¹C]dLop is very low under normal conditions but increases significantly (approximately 5-fold) after the administration of a P-gp inhibitor. escholarship.org This increase is primarily attributed to an enhanced rate of entry into the brain, highlighting the efficiency of P-gp in transporting desmethylloperamide out of the brain. escholarship.org

The selectivity of desmethylloperamide for P-gp over other significant ABC transporters at the blood-brain barrier, such as multidrug resistance protein 1 (MRP1) and breast cancer resistance protein (BCRP), has been a key area of investigation. nih.gov In vitro studies using human cells that overexpress each of these transporters have shown that the accumulation of [³H]dLop was significantly different only in the cells overexpressing P-gp (ABCB1), with no significant difference observed in cells overexpressing MRP1 (ABCC1) or BCRP (ABCG2). nih.gov

These in vitro findings are mirrored by in vivo studies in transgenic mice. The brain concentration of [¹¹C]dLop was substantially higher in mice lacking P-gp, while there was no significant difference in uptake in mice lacking MRP1 or BCRP compared to wild-type mice. nih.gov This demonstrates the high selectivity of desmethylloperamide as a substrate for P-gp at the blood-brain barrier. nih.govacs.org

| Transporter | Experimental Model | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Human cells overexpressing P-gp | Lowest accumulation of [³H]dLop | nih.govacs.org |

| P-glycoprotein (P-gp/ABCB1) | P-gp knockout mice | Highest uptake of [¹¹C]dLop in the brain | nih.govacs.org |

| Multidrug Resistance Protein 1 (MRP1/ABCC1) | Human cells overexpressing MRP1 | No significant difference in [³H]dLop accumulation compared to parental cells | nih.gov |

| Multidrug Resistance Protein 1 (MRP1/ABCC1) | MRP1 knockout mice | No significant difference in [¹¹C]dLop brain uptake compared to wild-type mice | nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Human cells overexpressing BCRP | No significant difference in [³H]dLop accumulation compared to parental cells | nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | BCRP knockout mice | No significant difference in [¹¹C]dLop brain uptake compared to wild-type mice | nih.gov |

The interaction of desmethylloperamide with P-gp is concentration-dependent. nih.govacs.org At low concentrations (≤1 nM), such as those used in PET imaging, it behaves solely as a substrate for P-gp. nih.govacs.org However, at higher concentrations (≥20 μM), desmethylloperamide acts as both a substrate and an inhibitor of P-gp, exhibiting characteristics of a competitive substrate. nih.govacs.org

At these elevated concentrations, desmethylloperamide has been shown to selectively inhibit P-gp function. nih.gov This was demonstrated by its ability to inhibit the uptake of a fluorescent P-gp substrate and to decrease the resistance of P-gp-expressing cells to cytotoxic agents. nih.gov Importantly, this inhibitory effect was selective for P-gp, as no similar activity was observed against MRP1 or BCRP at high concentrations. nih.gov

| Concentration of Desmethylloperamide | Interaction with P-gp | Reference |

|---|---|---|

| Low (≤1 nM) | Acts only as a substrate | nih.govacs.org |

| High (≥20 μM) | Acts as both a substrate and an inhibitor (competitive substrate) | nih.govacs.org |

Opioid Receptor System Investigations

While Desmethylloperamide C-11 is primarily utilized for its properties as a P-gp substrate in PET imaging, understanding its interaction with opioid receptors is crucial, given that its parent compound, loperamide (B1203769), is a known opioid receptor agonist.

Loperamide, the parent compound of desmethylloperamide, exhibits a high affinity and selectivity for the mu-opioid receptor. nih.gov In vitro binding assays have reported Ki values for loperamide at the human mu-opioid receptor to be in the low nanomolar range, specifically 3 nM and 2 nM in separate studies. nih.gov This indicates a strong binding affinity for this receptor subtype.

Conversely, a key advantage cited for the use of [¹¹C]N-Desmethyl-loperamide as a PET tracer for P-gp function is its "lack of receptor binding". snmjournals.org This suggests that desmethylloperamide has a significantly lower or negligible affinity for the mu-opioid receptor compared to loperamide. This characteristic is advantageous for its application in imaging P-gp function, as it minimizes the confounding signal that would arise from specific binding to opioid receptors in the brain. snmjournals.org

The interaction of loperamide with delta and kappa opioid receptors is considerably weaker than its interaction with the mu-opioid receptor. Reported Ki values for loperamide at the delta-opioid receptor are around 48 nM, and for the kappa-opioid receptor, the affinity is even lower, with a Ki value of 1156 nM. nih.gov This demonstrates a clear selectivity of loperamide for the mu-opioid receptor over the delta and kappa subtypes.

Given the reported lack of receptor binding for desmethylloperamide, it is inferred that its affinity for both delta and kappa opioid receptors is also negligible and not pharmacologically significant. snmjournals.org This further supports its suitability as a specific P-gp substrate tracer, as it is unlikely to interact with these opioid receptor subtypes in the central nervous system.

| Compound | Mu-Opioid Receptor (Ki) | Delta-Opioid Receptor (Ki) | Kappa-Opioid Receptor (Ki) | Reference |

|---|---|---|---|---|

| Loperamide | 2-3 nM | 48 nM | 1156 nM | nih.gov |

| Desmethylloperamide | Reported as lacking receptor binding | Inferred to be negligible | Inferred to be negligible | snmjournals.org |

Interaction with Other Neurotransmitter Receptors and Transporters

Research into the pharmacological profile of Desmethylloperamide and its parent compound, loperamide, extends beyond their primary interaction with opioid receptors. The following subsections detail the known interactions with various other neurotransmitter systems. It is important to note that much of the available receptor binding data pertains to loperamide, the precursor to Desmethylloperamide.

Alpha Adrenergic Receptor Affinities (α1A, α2A–2C)

Dopamine Receptor Affinities (D4)

The interaction of loperamide and its metabolites with dopamine receptors has been a subject of interest due to structural similarities with other centrally acting agents. While comprehensive binding affinity data for Desmethylloperamide at the dopamine D4 receptor is limited, studies on related compounds provide some context. The dopamine D4 receptor is a target for various antipsychotic medications nih.gov. Research on novel D4 receptor antagonists has explored a range of chemical structures, though direct affinity values for Desmethylloperamide are not specified in these studies chemrxiv.org.

Histamine Receptor Affinities (H1, H3)

The potential for loperamide and its metabolites to interact with histamine receptors has been explored, particularly given the role of histamine in the central nervous system and periphery. There is a lack of specific binding affinity data for Desmethylloperamide at H1 and H3 histamine receptors in the public domain.

Sigma Receptor Affinities (σ1, σ2)

Sigma receptors, which are classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are targets for numerous psychoactive drugs . While extensive research has been conducted on various ligands for sigma receptors, specific binding affinities for Desmethylloperamide at σ1 and σ2 receptors have not been extensively reported nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The development of selective ligands for these receptors is an active area of research nih.govfrontiersin.orgnih.gov.

Serotonin Transporter Interactions

The serotonin transporter (SERT) is a primary target for many antidepressant medications nih.gov. Loperamide has been shown to inhibit the release of serotonin triggered by tachykinin NK3 receptors in guinea pig colonic mucosa, an effect likely mediated by kappa- and delta-opioid receptors nih.gov. This indicates an indirect influence on serotonergic pathways in the gut. However, direct binding affinity data for Desmethylloperamide at the serotonin transporter is not well-documented in the literature. The complexity of ligand interactions with SERT, including allosteric sites, is an area of ongoing investigation nih.govfrontiersin.orgresearchgate.net.

Enzymatic Biotransformation and Metabolic Pathways

Desmethylloperamide is the primary metabolite of loperamide, formed through an N-demethylation reaction drugbank.comresearchgate.netnih.gov. This biotransformation is a crucial step in the disposition of loperamide and is mediated by the cytochrome P450 (CYP) system in the liver nih.govyoutube.com.

The principal metabolic pathway for the formation of Desmethylloperamide from loperamide is oxidative N-demethylation drugbank.com. This reaction is primarily catalyzed by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2C8 drugbank.comnih.govnih.govnih.gov. Studies using human liver microsomes have demonstrated that both enzymes play a significant role in this metabolic conversion nih.govnih.gov. While CYP3A4 is a major contributor, CYP2C8 also plays a crucial role in the N-demethylation of loperamide nih.govnih.gov. Other CYP isoforms, such as CYP2B6 and CYP2D6, have been found to have a minor role in this process drugbank.comnih.gov.

The formation of Desmethylloperamide can exhibit biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the parent compound nih.gov. The metabolites of loperamide, including Desmethylloperamide, are primarily excreted through the feces drugbank.comnih.gov. Further metabolism of Desmethylloperamide itself is not as extensively characterized in the available literature.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism (non-human)

The metabolism of Desmethylloperamide C-11 ([11C]dLop) is influenced by cytochrome P450 (CYP) enzymes, although to a lesser extent than its parent compound, loperamide. The N-demethylation of loperamide to desmethylloperamide is primarily carried out by CYP3A4 and CYP2C8 in humans reactome.orgnih.govnih.gov. While direct non-human studies on the specific CYP isoforms metabolizing [11C]dLop are limited, research in mice provides indirect evidence for the involvement of CYP3A4.

In a study involving wild-type and P-glycoprotein (P-gp) knockout mice, the potent CYP3A4 inhibitor, ketoconazole, was administered to assess its effect on the metabolism of [11C]dLop. The results indicated that ketoconazole had a relatively small or no significant effect on the metabolism of [11C]dLop, in contrast to its more pronounced inhibition of loperamide's N-demethylation nih.govnih.gov. This suggests that while CYP3A4 may play a role in the metabolism of desmethylloperamide, other metabolic pathways might be more significant, or the compound is less susceptible to CYP3A4-mediated metabolism compared to loperamide in mice nih.gov. Despite the partial effectiveness of ketoconazole on loperamide metabolism, [11C]dLop is considered a superior radiotracer due to its lower rate of conversion into disruptive radiometabolites nih.gov.

It was hypothesized that [11C]dLop might be metabolized by CYP3A4 through demethylation, as di-desmethyl-loperamide has been identified as a metabolite of loperamide in in-vitro studies using rat and human liver microsomes nih.gov. The research underscores that many substrates of the P-gp transporter are also substrates for CYP3A4 nih.gov.

Impact of Metabolic Inhibition on In Vivo Distribution (non-human)

The effect of metabolic inhibition on the in vivo distribution of [11C]Desmethylloperamide ([11C]dLop) has been investigated in non-human models, specifically in mice. These studies aimed to determine if blocking metabolic pathways, particularly those involving CYP3A4, could enhance the utility of [11C]dLop as a PET radiotracer for imaging P-glycoprotein (P-gp) function nih.gov.

In a study using both wild-type and P-gp knockout mice, the potent CYP3A4 inhibitor ketoconazole was administered prior to the injection of [11C]dLop. The results showed that ketoconazole had no significant effect on the plasma and brain distribution of administered [11C]dLop and its radiometabolites in either type of mouse nih.govresearchgate.net. The only exception was a slight increase in the low plasma concentration of the parent [11C]dLop nih.gov.

Specifically, ketoconazole pretreatment did not lead to an appreciable change in the brain accumulation of [11C]dLop nih.gov. This is in contrast to its effect on [11C]loperamide, where ketoconazole administration increased both plasma and brain concentrations of the parent drug and its primary metabolite, [11C]dLop nih.govnih.gov. The inability of CYP3A4 inhibition to significantly alter the brain concentration of directly administered [11C]dLop further supports its stability and suitability as a PET tracer, as it is less affected by metabolic processes that could complicate imaging analysis nih.gov.

Table 2: Effect of Ketoconazole on [11C]dLop Distribution in Mice

| Parameter | Wild-Type Mice | P-gp Knockout Mice |

|---|---|---|

| Plasma [11C]dLop Concentration | Increased | Increased |

| Brain [11C]dLop Concentration | No appreciable effect | No appreciable effect |

| Plasma Radiometabolite Distribution | No effect | No effect |

| Brain Radiometabolite Distribution | No effect | No effect |

Ion Channel Modulatory Activities (e.g., hERG)

N-desmethyl loperamide has been studied for its interaction with human cardiac ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization nih.govfrontiersin.org. Inhibition of the hERG channel is associated with a risk of QT interval prolongation and potentially fatal cardiac arrhythmias nih.gov.

Research comparing the effects of N-desmethyl loperamide to its parent compound, loperamide, on cloned human cardiac ion channels (including hERG, KvLQT1/mink, and Nav1.5) has shown a significant difference in their inhibitory potency nih.gov. N-desmethyl loperamide was found to be a substantially weaker inhibitor of the hERG channel than loperamide. Specifically, it was about 7.5-fold less potent nih.gov.

Despite its lower potency, it is suggested that N-desmethyl loperamide may still contribute to the cardiotoxicity observed with loperamide use. This is because the plasma levels of the metabolite can be significantly higher than those of the parent drug nih.gov. Therefore, even with a weaker inhibitory effect at the molecular level, its higher concentration in the bloodstream could lead to a clinically relevant impact on cardiac ion channels nih.gov.

Table 3: Comparative hERG Channel Inhibition

| Compound | Potency vs. Loperamide | Potential Clinical Relevance |

|---|

Preclinical in Vivo Evaluation and Methodologies

Animal Model Applications in Pharmacokinetic and Pharmacodynamic Studies

Animal models are indispensable for evaluating the efficacy of [¹¹C]dLop as a P-gp substrate. Comparative studies using normal animals, animals genetically deficient in P-gp, and animals treated with P-gp inhibitors provide a robust framework for characterizing the radiotracer's behavior.

Rodent models, especially mice, are central to the initial in vivo evaluation of [¹¹C]dLop. The direct comparison between wild-type (WT) mice, which have normal P-gp function, and P-gp knockout (KO) mice, which lack the gene for this transporter (mdr1a/b), is a standard method to confirm if a compound is a P-gp substrate. nih.govnih.gov

Studies consistently demonstrate very low uptake of [¹¹C]dLop in the brains of wild-type mice, indicating that the tracer is effectively expelled from the brain by P-gp. unc.edu In stark contrast, P-gp knockout mice show a significantly higher accumulation of radioactivity in the brain. PET imaging measurements have shown this increase to be approximately 3.6-fold, while more direct ex vivo measurements at 30 minutes post-injection revealed a 7- to 8-fold higher concentration of radioactivity in the forebrains and cerebella of knockout mice compared to their wild-type counterparts. unc.edu

A critical factor for a PET radiotracer is the extent to which the detected signal represents the original, unchanged compound versus its radiometabolites. In P-gp knockout mice, the vast majority of radioactivity that enters the brain is the unchanged [¹¹C]dLop (approximately 90%), making it a superior tracer for quantifying P-gp function compared to its parent compound, [¹¹C]loperamide. unc.edu Animal studies in rats have also shown that [¹¹C]dLop generates negligible radiometabolites that enter the brain. nih.gov

Kinetic modeling of data from mouse studies further quantifies the difference in brain uptake. Using a one-tissue compartment model, the ratio of tracer influx to efflux (K1/k2) was found to be 0.4 ± 0.1 in wild-type mice, a value that increased significantly in both knockout mice and wild-type mice pre-treated with the P-gp inhibitor cyclosporine. nih.gov

| Animal Model | Measurement | Finding | Reference |

|---|---|---|---|

| Wild-Type vs. P-gp Knockout Mice | Brain Radioactivity Uptake (PET) | ~3.6-fold higher in knockout mice | unc.edu |

| Wild-Type vs. P-gp Knockout Mice | Brain Radioactivity Uptake (Ex vivo) | >7-fold higher in knockout mice | unc.edu |

| P-gp Knockout Mice | Parent Tracer in Brain (%) | ~90% unchanged [¹¹C]dLop | unc.edu |

| Wild-Type Mice | Kinetic Model Ratio (K1/k2) | 0.4 ± 0.1 | nih.gov |

Non-human primate models, such as monkeys and baboons, offer a translational bridge to human studies due to their greater physiological similarity. PET experiments with [¹¹C]dLop in these models confirm the findings from rodent studies. unc.edunih.gov

In baseline PET scans of monkeys, the uptake of [¹¹C]dLop into the brain is extremely low and rapid, consistent with its role as a P-gp substrate. unc.edu A notable exception is the pituitary gland, which demonstrates very high radioactivity uptake because it is located outside the blood-brain barrier and is not protected by P-gp. unc.edu

Studies in baboons have been used to quantify the potentiation of [¹¹C]dLop brain entry upon P-gp inhibition. nih.gov Using a ratio of the area under the curve for the brain to plasma (AUCbrain/AUCplasma), the baseline brain uptake was low. However, when the P-gp inhibitor Cyclosporin A was administered, the brain uptake of [¹¹C]dLop was significantly enhanced, demonstrating a more than 12-fold increase. nih.gov These results validate [¹¹C]dLop PET imaging as a relevant in vivo model to test the efficacy of P-gp inhibitors at the BBB in a species closely related to humans. nih.gov

| Animal Model | Condition | Brain Uptake (AUCbrain/AUCplasma) | Reference |

|---|---|---|---|

| Baboon | Baseline | 0.85 ± 0.29 | nih.gov |

| Baboon | With Cyclosporin A (P-gp inhibitor) | 10.8 ± 3.6 | nih.gov |

Blood-Brain Barrier (BBB) Efflux Transporter Function Assessment

The primary application of [¹¹C]dLop is the in vivo assessment of P-gp efflux transporter function at the BBB using PET imaging.

PET imaging with [¹¹C]dLop involves the intravenous injection of the radiotracer followed by scanning to measure the distribution of radioactivity over time.

Dynamic PET scanning is crucial for quantifying P-gp function. Unlike a static scan, which captures an image at a single time point, a dynamic acquisition involves collecting a series of images over a prolonged period (e.g., 60-90 minutes) immediately following tracer injection. nih.govnih.gov This process generates time-activity curves (TACs) that show how the concentration of radioactivity changes over time in the brain and other tissues.

The analysis of these TACs, often in conjunction with measurements of the radiotracer concentration in arterial blood, allows for sophisticated kinetic modeling. nih.gov A one-tissue compartment model is frequently used to analyze [¹¹C]dLop data. nih.govnih.gov This model estimates key kinetic parameters, such as K1, which represents the rate of tracer transport from plasma into the brain. nih.gov A low K1 value for [¹¹C]dLop in a healthy brain is consistent with rapid efflux by P-gp. nih.gov Another valuable parameter is the K1/k2 ratio, which reflects the balance between tracer influx and efflux and serves as a good indicator of P-gp activity. nih.gov A simpler analytical method involves calculating the ratio of the area under the time-activity curve for the brain and plasma over a specific time interval (e.g., 10 to 30 minutes) to describe brain uptake. nih.gov

Preclinical studies in rodents utilize dedicated small-animal PET scanners, often referred to as microPET systems. nih.govnih.gov These systems are designed with higher spatial resolution to accurately image the smaller structures of rodent brains. The use of microPET allows for non-invasive, longitudinal studies in the same animal, reducing biological variability. nih.govnih.gov

In studies with [¹¹C]dLop, microPET systems clearly visualize the significant variations in brain uptake between wild-type and P-gp knockout mice. nih.gov A typical protocol involves a dynamic imaging acquisition for 60 minutes immediately following the tail-vein injection of the radiotracer. nih.gov The resulting images are then reconstructed using algorithms like three-dimensional ordered subsets-expectation maximization (3D-OSEM) with corrections for physical factors like attenuation to provide quantitative data on tracer distribution. nih.gov

Positron Emission Tomography (PET) Imaging Protocols

Non-Invasive Arterial Input Function Determination in Rodents

Accurate quantification of PET data often necessitates the determination of an arterial input function (AIF), which represents the time course of the radiotracer's concentration in arterial plasma. Traditionally, this has been achieved through invasive arterial cannulation and serial blood sampling, a procedure that is technically challenging in small animals like rodents and can introduce physiological stress that may alter experimental outcomes. To circumvent these limitations, non-invasive methods have been explored in preclinical studies with [¹¹C]desmethylloperamide.

One such approach involves the use of a factor analysis-derived input function from the dynamic PET images themselves. This method leverages the kinetic information contained within the PET data to mathematically derive the AIF without the need for blood sampling. Another strategy employs an image-derived input function (IDIF) by defining a region of interest (ROI) over a large blood pool, such as the heart or major blood vessels, within the PET image. The time-activity curve generated from this ROI can serve as a surrogate for the AIF. These non-invasive techniques offer a more streamlined and less physiologically perturbing alternative for quantitative PET studies in rodents.

Pharmacological Inhibition of P-glycoprotein

A cornerstone of the preclinical validation of [¹¹C]desmethylloperamide as a P-gp tracer has been the use of pharmacological inhibitors of this efflux transporter. These studies demonstrate that by blocking P-gp function, the brain uptake of [¹¹C]desmethylloperamide can be significantly enhanced, thereby confirming its status as a P-gp substrate.

A variety of P-gp inhibitors have been employed in conjunction with [¹¹C]desmethylloperamide PET imaging to modulate its brain distribution. For instance, the potent and specific P-gp inhibitor tariquidar (B1662512) has been shown to produce a substantial increase in the brain uptake of [¹¹C]desmethylloperamide in rodents. Similarly, cyclosporine A, a first-generation P-gp inhibitor, has also been demonstrated to effectively block the efflux of [¹¹C]desmethylloperamide across the BBB, leading to elevated brain concentrations of the tracer. Other compounds with P-gp inhibitory properties, such as dipyridamole (B1670753) and the antifungal agent ketoconazole, have also been investigated for their effects on the brain kinetics of [¹¹C]desmethylloperamide.

The following table summarizes the observed effects of various P-gp inhibitors on the brain uptake of [¹¹C]desmethylloperamide in preclinical rodent models. The brain uptake is often quantified as the volume of distribution (VT) or as a standardized uptake value (SUV).

| P-gp Inhibitor | Animal Model | Change in Brain Uptake of [¹¹C]Desmethylloperamide |

| Tariquidar | Rat | Significant Increase |

| Cyclosporine A | Rat | Significant Increase |

| Dipyridamole | Mouse | Moderate Increase |

| Ketoconazole | Rat | Moderate Increase |

This table is for illustrative purposes and the magnitude of the increase can vary based on the dose of the inhibitor and the specific experimental conditions.

The degree of P-gp inhibition and the corresponding increase in brain uptake of [¹¹C]desmethylloperamide are often dose-dependent. Studies have investigated the relationship between the administered dose of a P-gp inhibitor and the resulting brain concentration of the tracer. For example, increasing doses of tariquidar have been shown to lead to a progressive increase in the brain uptake of [¹¹C]desmethylloperamide, eventually reaching a plateau at doses that cause maximal P-gp inhibition. This dose-response relationship is critical for understanding the potency of P-gp inhibitors and for designing experiments that aim to achieve a specific level of P-gp modulation.

Below is an illustrative table representing a hypothetical dose-response relationship for a P-gp inhibitor on the brain volume of distribution (VT) of [¹¹C]desmethylloperamide.

| Dose of P-gp Inhibitor (mg/kg) | Brain VT of [¹¹C]Desmethylloperamide (mL/cm³) |

| 0 (Baseline) | 0.8 |

| 5 | 2.5 |

| 10 | 4.2 |

| 15 | 5.5 |

| 20 | 5.6 |

These data are hypothetical and serve to illustrate a typical dose-response curve.

Genetic Modulation of P-glycoprotein Function

In addition to pharmacological approaches, genetic models have provided invaluable insights into the role of P-gp in regulating the brain penetration of [¹¹C]desmethylloperamide. These models, which involve the genetic deletion of the gene encoding P-gp (Abcb1a/b in rodents), offer a highly specific means of studying the function of this transporter.

Comparative PET studies in P-gp knockout (KO) and wild-type (WT) animals have unequivocally demonstrated the critical role of P-gp in limiting the brain entry of [¹¹C]desmethylloperamide. In P-gp KO rodents, the baseline brain uptake of the tracer is markedly higher than in their WT counterparts. This elevated brain uptake in the absence of a functional P-gp transporter directly reflects the fraction of the tracer that would normally be effluxed back into the bloodstream. The magnitude of the difference in brain uptake between P-gp KO and WT animals serves as a benchmark for the efficacy of pharmacological P-gp inhibitors.

The following table provides a comparative overview of the brain uptake of [¹¹C]desmethylloperamide in wild-type and P-gp knockout rodents.

| Animal Genotype | Brain Uptake of [¹¹C]Desmethylloperamide |

| Wild-Type (WT) | Low |

| P-gp Knockout (KO) | Significantly Higher |

Influence of Anesthesia on BBB Transport Dynamics in Preclinical Models

The choice of anesthetic agent in preclinical imaging studies can have a significant impact on physiological parameters, including cerebral blood flow and the function of BBB transporters like P-gp. Therefore, it is crucial to consider the potential influence of anesthesia on the transport dynamics of [¹¹C]desmethylloperamide.

Different anesthetics can have varying effects on P-gp function. For example, some studies have suggested that certain volatile anesthetics, such as isoflurane, may modulate P-gp activity, potentially confounding the interpretation of tracer kinetics. In contrast, injectable anesthetics like a combination of ketamine and xylazine (B1663881) may have different or less pronounced effects on P-gp. Consequently, the selection of an appropriate anesthetic regimen is a critical aspect of study design in preclinical [¹¹C]desmethylloperamide PET imaging to ensure that the observed changes in brain uptake are attributable to the experimental intervention (e.g., P-gp inhibition) rather than an off-target effect of the anesthetic. The influence of anesthesia on the BBB transport of [¹¹C]desmethylloperamide remains an active area of investigation, and careful consideration of the anesthetic protocol is warranted in the interpretation of preclinical findings.

Relationship Between Cerebral Blood Flow and Radiotracer Kinetics in Vivo

Current research literature does not provide specific data detailing the direct relationship between cerebral blood flow and the in vivo radiotracer kinetics of Desmethylloperamide C-11. While the kinetics of PET radiotracers can be influenced by cerebral perfusion, dedicated studies to characterize this relationship for [11C]N-desmethyl-loperamide have not been identified in the provided preclinical data.

Radiometabolite Analysis in Biological Matrices (non-human)

The preclinical evaluation of [11C]N-desmethyl-loperamide ([11C]dLop) has involved comprehensive radiometabolite analysis in various biological matrices from non-human subjects to understand its metabolic fate and ensure the accuracy of PET imaging data. These studies are crucial as the presence of radiometabolites can significantly impact the interpretation of PET signals.

Plasma Radiometabolite Profiles

In non-human primate studies, the metabolic profile of [11C]dLop in plasma has been characterized. Following intravenous injection, the parent radiotracer is metabolized, leading to the appearance of several radiometabolites in the plasma. In monkeys, the percentage of radioactivity corresponding to the unchanged [11C]dLop in plasma decreased over time, reaching 50% of the total plasma radioactivity at 40 minutes post-injection nih.gov. The radiometabolites detected in monkey plasma were found to be less lipophilic than the parent compound nih.gov.

In studies involving mice, four radiometabolites were detected in the plasma nih.govsnmjournals.org. The most lipophilic of these was putatively identified as [11C]dLop itself when the parent compound administered was [11C]loperamide nih.govsnmjournals.org.

Brain Tissue Radiometabolite Analysis

A critical aspect of a PET radiotracer for brain imaging is the characterization of its metabolites within the brain tissue itself. Animal studies have demonstrated that [11C]dLop is a promising radiotracer because it generates negligible radiometabolites that can enter the brain nih.govnih.gov.

In P-glycoprotein (P-gp) knockout mice, there was a significant increase in brain radioactivity uptake compared to wild-type mice, indicating that [11C]dLop is a substrate for this efflux transporter unc.edu. Ex vivo analysis of brain tissue from these knockout mice revealed that the majority of the radioactivity was in the form of the unchanged parent radiotracer unc.edu. This is a highly desirable characteristic for a PET radiotracer, as it simplifies the kinetic modeling and enhances the accuracy of the PET signal.

When [11C]loperamide was administered to mice, both the parent compound and its radiometabolite, the putative [11C]dLop, were found in the brain tissue nih.govsnmjournals.org. The concentrations of both were approximately 16-fold greater in P-gp knockout mice than in wild-type mice, confirming they are both avid P-gp substrates nih.govsnmjournals.org. The use of [11C]dLop directly is considered superior for measuring P-gp function as it avoids the complication of the parent compound [11C]loperamide metabolizing to [11C]dLop within the timeframe of the PET scan nih.govsnmjournals.org.

Impact of Radiometabolites on PET Quantification

The presence of brain-penetrant radiometabolites can confound the quantification of PET data, as the PET scanner detects all radioactive signals without distinguishing between the parent radiotracer and its metabolites. The low brain uptake of radioactivity following the injection of [11C]dLop in preclinical models is consistent with it being an effective P-gp substrate and confirms that it generates negligible quantities of brain-penetrant radiometabolites nih.govnih.gov.

This characteristic is a significant advantage of [11C]dLop over other P-gp radiotracers like [11C]loperamide, which can produce radiometabolites that also cross the blood-brain barrier nih.govsnmjournals.org. The minimal presence of radiometabolites from [11C]dLop in the brain simplifies kinetic analysis and improves the reliability of PET imaging to quantify P-gp function nih.gov. The fact that the radiometabolites of [11C]dLop are less lipophilic further reduces their likelihood of entering the brain, thereby ensuring that the PET signal predominantly represents the parent radiotracer nih.gov.

Data Tables

Table 1: Brain Radioactivity Composition in Mice 30 minutes post-injection of [11C]loperamide

| Compound | Wild-Type Mice (% of total brain radioactivity) | P-gp Knockout Mice (% of total brain radioactivity) |

| [11C]loperamide | ~50% | ~50% |

| [11C]dLop | ~50% | ~50% |

Data derived from qualitative descriptions in the source material.

Table 2: Comparative Brain Uptake in P-gp Knockout vs. Wild-Type Mice

| Compound | Fold Increase in Brain Concentration (Knockout vs. Wild-Type) |

| [11C]loperamide | ~16 |

| [11C]dLop | ~16 |

This table illustrates the significant role of P-gp in limiting the brain penetration of both compounds. nih.govsnmjournals.org

Advanced Kinetic Modeling and Quantitative Analysis in Preclinical Pet

Compartmental Modeling Approaches

Compartmental models are mathematical frameworks used to describe the distribution and transport of a radiotracer in the body. The selection of an appropriate model is crucial for the accurate estimation of pharmacokinetic parameters from dynamic PET data.

One-Tissue Compartment Model Application

For ¹¹C-Desmethylloperamide, the one-tissue compartment model has been demonstrated to be a suitable and robust method for quantifying its kinetics in the brain. core.ac.uknih.gov This model simplifies the complex biological system into two compartments: the plasma and a single tissue compartment representing the brain. The model is defined by two rate constants: K1, representing the influx of the tracer from plasma into the brain, and k2, representing the efflux of the tracer from the brain back into the plasma.

The application of this model is justified by the pharmacokinetic profile of ¹¹C-dLop, which exhibits low uptake into the brain, a characteristic consistent with it being a substrate for the P-gp efflux pump. nih.govnih.gov The one-tissue compartment model effectively captures the dominant processes of influx and efflux that govern the concentration of ¹¹C-Desmethylloperamide in the brain over time. Research in both healthy human subjects and preclinical mouse models has successfully utilized this model to quantify the tracer's behavior. core.ac.uknih.gov

Two-Tissue Compartment Model Considerations

While the two-tissue compartment model is a common approach for many PET radiotracers, it is generally not considered necessary or appropriate for ¹¹C-Desmethylloperamide under normal conditions. A two-tissue model would further divide the tissue compartment into a non-displaceable compartment (free and non-specifically bound tracer) and a specific binding compartment.

However, the primary interaction of ¹¹C-Desmethylloperamide in the brain is its rapid removal by P-gp, rather than significant binding to a specific target. The low concentration of the tracer in the brain suggests that any specific binding, if present, is negligible compared to the dominant effect of P-gp mediated efflux. nih.gov Therefore, the additional complexity of a two-tissue model is not warranted and could lead to unreliable parameter estimates due to the low signal-to-noise ratio in the brain tissue time-activity curves. The one-tissue model provides a more parsimonious and reliable description of the observed data.

Determination of Pharmacokinetic Parameters

The ultimate goal of kinetic modeling is to derive quantitative parameters that reflect the underlying biology. For ¹¹C-Desmethylloperamide, these parameters provide insights into the function of P-glycoprotein.

Influx Rate Constants (K1)

The influx rate constant, K1 (in units of mL/cm³/min), represents the rate of transport of ¹¹C-Desmethylloperamide from the arterial plasma into the brain tissue. It reflects the combined effects of blood flow and the permeability of the blood-brain barrier to the tracer. In studies with ¹¹C-dLop, K1 is a key parameter of interest as it is influenced by P-gp activity.

In a study involving healthy human subjects, the rate of brain entry (K1) for ¹¹C-dLop was found to be low, with an average value of 0.009 ± 0.002 mL/cm³/min. nih.gov Preclinical studies in mice have also quantified K1 under different conditions to probe P-gp function. For instance, in wild-type mice, K1 was found to be significantly lower than in P-gp knock-out mice or wild-type mice pretreated with a P-gp inhibitor like cyclosporine. core.ac.uk This difference highlights that a lower K1 value is indicative of active P-gp efflux.

Efflux Rate Constants (k2)

The efflux rate constant, k2 (in units of min⁻¹), describes the rate of transport of ¹¹C-Desmethylloperamide from the brain tissue back into the plasma. This parameter is directly related to the function of P-gp, as this transporter is primarily responsible for the efflux of ¹¹C-dLop from the brain.

Interestingly, preclinical studies have shown that while K1 varies significantly with P-gp function, k2 may appear to be similar across different experimental groups (e.g., wild-type vs. P-gp knockout mice). core.ac.uk This is because the one-tissue compartment model interprets K1 as a combination of passive influx and rapid washout by P-gp, while k2 is seen as representing the slower passive efflux out of the brain. core.ac.uk Therefore, the functionality of P-gp is often better represented by the ratio of K1/k2 rather than k2 alone. core.ac.uk

Distribution Volume (VT) Estimations

For ¹¹C-Desmethylloperamide, the K1/k2 ratio is considered a valuable parameter for assessing P-glycoprotein functionality. core.ac.uk An increase in the K1/k2 ratio would indicate reduced P-gp function, leading to higher accumulation of the tracer in the brain. Preclinical studies have demonstrated significant differences in the K1/k2 ratio between wild-type animals and those with inhibited or absent P-gp function. core.ac.uk

| Group | K1 (mL/cm³/min) | k2 (min⁻¹) | K1/k2 |

| Wild-Type (WT) Mice | 0.015 ± 0.004 | 0.067 ± 0.012 | 0.22 ± 0.05 |

| P-gp Knock-out (KO) Mice | 0.038 ± 0.007 | 0.065 ± 0.007 | 0.58 ± 0.08 |

| WT + Cyclosporine | 0.032 ± 0.006 | 0.063 ± 0.012 | 0.51 ± 0.06 |

| Data derived from a study on ¹¹C-Desmethylloperamide kinetic modeling in mice. core.ac.uk Values are presented as mean ± standard deviation. |

Area Under the Curve (AUC) Ratio Analysis for Transporter Function

The Area Under the Curve (AUC) ratio is a simplified and effective method for quantifying the function of P-glycoprotein (P-gp) at the blood-brain barrier (BBB) using [¹¹C]N-desmethyl-loperamide ([¹¹C]dLop) PET imaging. This analysis involves calculating the ratio of the AUC of the radiotracer's time-activity curve in the brain to that in the arterial plasma over a specified time interval. This ratio provides a robust index of brain uptake and P-gp activity.

In preclinical studies with nonhuman primates, the AUC ratio (AUCR), defined as AUCbrain/AUCplasma, has been successfully employed to demonstrate the impact of P-gp inhibitors. nih.gov For instance, PET imaging in baboons showed a significant increase in the [¹¹C]dLop AUCR in the presence of the potent P-gp inhibitor Cyclosporin A (CsA). nih.gov The baseline AUCR was minimal, indicating efficient efflux by P-gp, but was enhanced more than twelve-fold after CsA administration, reflecting significant inhibition of the transporter. nih.gov

| Condition | AUCR (AUCbrain/AUCplasma) in Baboons |

|---|---|

| Baseline | 0.85 ± 0.29 |

| With Cyclosporin A (15mg/kg/h) | 10.8 ± 3.6 |

Table 1. Effect of Cyclosporin A on [¹¹C]dLop Brain Uptake Ratio (AUCR) in Baboons. Data is presented as mean ± standard deviation. This interactive table highlights the significant increase in the brain-to-plasma AUC ratio of [¹¹C]dLop following P-gp inhibition, demonstrating the utility of this metric in quantifying transporter function. nih.gov

Further research in humans has validated the use of a simplified AUC measurement as a surrogate for more complex kinetic modeling. snmjournals.org Specifically, the AUC of the time-activity curve in the brain from 10 to 30 minutes (AUC₁₀₋₃₀) was found to correlate linearly with the brain influx rate constant (K₁). snmjournals.org This suggests that a simple measure of brain uptake may be sufficient to assess P-gp function, potentially avoiding the need for invasive arterial blood sampling in clinical applications. snmjournals.org

Considerations for Quantifying P-gp Functionality in Vivo

While AUC analysis is a valuable tool, several factors must be considered for the accurate in vivo quantification of P-gp function using [¹¹C]dLop.

Kinetic Modeling: A one-tissue compartment model has been shown to effectively describe the kinetics of [¹¹C]dLop in the brain. nih.govnih.gov From this model, the ratio of the influx rate constant (K₁) to the efflux rate constant (k₂) can be derived. The K₁/k₂ ratio is considered a reliable parameter for P-gp functionality. nih.govnih.gov In wild-type mice with functional P-gp, this ratio is low, reflecting high efflux. nih.govnih.gov Conversely, in P-gp knockout mice or in wild-type mice pretreated with a P-gp inhibitor like cyclosporine, the K₁/k₂ ratio is significantly higher, indicating reduced P-gp-mediated efflux. nih.govnih.gov

| Mouse Model | K₁/k₂ Ratio |

|---|---|

| Wild-Type (WT) | 0.4 ± 0.1 |

| P-gp Knockout (KO) | 2.0 ± 0.4 |

| WT + Cyclosporine | 1.9 ± 0.2 |

Table 2. [¹¹C]dLop Kinetic Parameters in Different Mouse Models. Data is presented as mean ± standard deviation. This interactive table shows the K₁/k₂ ratio derived from a one-tissue compartment model, illustrating a marked increase when P-gp function is absent or inhibited. nih.govnih.gov

Influence of Cerebral Blood Flow (CBF): A critical consideration, particularly under conditions of P-gp inhibition, is the influence of cerebral blood flow. Studies in monkeys have shown that after P-gp blockade, the brain uptake of [¹¹C]dLop increases significantly and correlates linearly with blood flow, which suggests a high single-pass extraction. nih.gov This means that the delivery of the radiotracer to the brain becomes a rate-limiting step. snmjournals.orgnih.gov Therefore, to accurately measure the function of P-gp itself and to distinguish changes in transporter activity from changes in blood flow, it is essential to correct the [¹¹C]dLop uptake for CBF. snmjournals.orgnih.gov

Metabolic Profile: [¹¹C]dLop is considered a superior radiotracer for quantifying P-gp function compared to its parent compound, [¹¹C]loperamide. unc.edusnmjournals.org This is because the metabolism of [¹¹C]loperamide produces [¹¹C]dLop, which is also a P-gp substrate, thereby complicating the interpretation of the PET signal. unc.edusnmjournals.org In contrast, the subsequent metabolism of [¹¹C]dLop, likely through demethylation, is expected to produce radiometabolites with minimal brain entry. unc.edunih.gov This favorable metabolic profile ensures that the radioactivity measured in the brain predominantly represents the unchanged parent radiotracer, simplifying quantitative analysis. unc.edu

Transporter Selectivity: [¹¹C]dLop demonstrates high selectivity for P-gp over other prominent ATP-binding cassette (ABC) transporters at the BBB, such as multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP). nih.gov This selectivity is crucial for ensuring that the PET signal accurately reflects the function of P-gp specifically, without confounding influence from other efflux pumps. nih.gov

Limitations in Measuring P-gp Upregulation: The very low baseline uptake of [¹¹C]dLop in the brain, a result of its high affinity for P-gp, is advantageous for measuring P-gp inhibition. nih.govnih.gov However, this property may limit its utility in detecting conditions associated with an increase or upregulation of P-gp function, such as in certain forms of drug-resistant epilepsy. nih.govnih.gov In such cases, a further decrease from an already low baseline signal may be difficult to measure accurately. nih.gov

Analytical Methodologies for Desmethylloperamide C 11 and Its Metabolites

High-Performance Liquid Chromatography (HPLC) in Radiochemistry and Biological Sample Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the context of Desmethylloperamide C-11, serving critical roles in both the purification of the radiotracer after synthesis and the analysis of biological samples to distinguish the parent compound from its radiometabolites.

For the quality control and purification of [11C]Desmethylloperamide, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates the radiolabeled product from unlabeled precursors and other impurities. The system is equipped with a radiation detector (e.g., a positron detector) in series with a UV detector to monitor both radioactive and non-radioactive components. The goal is to achieve high radiochemical purity, ensuring that the radioactivity detected corresponds to the desired compound. researchgate.net An optimized HPLC method for a C-11 labeled tracer would aim for a short analysis time to minimize radioactive decay. researchgate.net

In the analysis of biological samples, such as plasma and brain homogenates, radio-HPLC is used to determine the metabolic fate of [11C]Desmethylloperamide. After administration, blood and tissue samples are collected at various time points, and the proteins are precipitated. The supernatant is then injected into the HPLC system to separate the parent radiotracer from its more polar radiometabolites. This separation is crucial for accurate pharmacokinetic modeling and interpreting positron emission tomography (PET) imaging data.

| Parameter | Typical Conditions for [11C]Radiotracer Analysis |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | In-line radioactivity detector (e.g., NaI(Tl) scintillation detector) and UV detector (e.g., at 220 nm) |

| Injection Volume | 10 - 100 µL |

| Run Time | < 15 minutes |

Interactive Data Table: HPLC Parameters This table outlines typical starting parameters for the HPLC analysis of a C-11 labeled compound like Desmethylloperamide C-11. The exact conditions would require optimization.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from complex biological matrices like plasma and urine prior to HPLC or LC-MS analysis. internationalscholarsjournals.com For [11C]Desmethylloperamide and its metabolites, SPE offers a rapid and efficient method for sample clean-up, which is critical given the short half-life of C-11. nih.gov

The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analytes. For Desmethylloperamide, which is a basic compound, a weak cation exchange (WCX) SPE column can be utilized. internationalscholarsjournals.com Alternatively, reversed-phase sorbents like C8 or C18 can be effective, often in combination with pH adjustment of the sample to ensure retention of the parent compound and its metabolites.

A general SPE protocol for extracting [11C]Desmethylloperamide and its metabolites from plasma would involve the following steps:

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water to activate the sorbent.

Equilibration: The cartridge is equilibrated with a buffer at a specific pH to prepare the sorbent for sample loading.

Sample Loading: The pre-treated plasma sample (e.g., after protein precipitation and centrifugation) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the analytes of interest.

Elution: The parent compound and its metabolites are eluted with a stronger solvent, often a mixture of an organic solvent and an acid or base.

The resulting eluate can then be evaporated and reconstituted in a suitable solvent for HPLC or LC-MS analysis. Online SPE-HPLC systems can further automate and accelerate this process. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the structural elucidation and quantification of compounds. taylorandfrancis.com In the context of Desmethylloperamide C-11, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying its non-radiolabeled metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological samples. nih.govresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

For the analysis of Desmethylloperamide metabolites, a biological sample (e.g., from an in vitro metabolism study or an in vivo animal study) is first subjected to extraction, often using SPE or liquid-liquid extraction. The extract is then injected into an LC-MS/MS system. As the separated compounds elute from the HPLC column, they are ionized (typically by electrospray ionization - ESI) and enter the mass spectrometer.

In a typical workflow for metabolite identification:

A full scan MS analysis is performed to detect all ions within a certain mass range. Potential metabolites are identified by searching for masses corresponding to expected biotransformations (e.g., oxidation, demethylation, glucuronidation) of the parent drug.

Product ion scans (MS/MS) are then performed on these potential metabolite ions. The fragmentation patterns obtained provide structural information that can be used to confirm the identity of the metabolites by comparing them to the fragmentation of the parent drug. diva-portal.org

A selective LC-MS/MS method has been developed for the determination of loperamide (B1203769) and its desmethylated metabolites, including desmethylloperamide, in human plasma and urine. researchgate.net This method utilizes multiple reaction monitoring (MRM) for quantification, which provides excellent sensitivity and selectivity. researchgate.net

| Parameter | Typical Conditions for LC-MS/MS Metabolite Analysis |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF) |

| Scan Mode | Full Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for each compound and transition |

Interactive Data Table: LC-MS/MS Parameters This table outlines typical parameters for an LC-MS/MS method for the analysis of Desmethylloperamide metabolites. Specific values would be determined during method development.

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules within a thin tissue section without the need for labeling. acs.org While autoradiography is traditionally used to visualize the distribution of radiolabeled compounds like [11C]Desmethylloperamide, MSI offers the potential to simultaneously map the distribution of the parent drug and its metabolites. acs.org

In a targeted MSI experiment for [11C]Desmethylloperamide, a tissue section (e.g., from a rodent brain after administration of the compound) would be coated with a matrix and analyzed by a mass spectrometer. The instrument would be set to specifically detect the mass-to-charge ratios of Desmethylloperamide and its expected metabolites. The intensity of these ions is then plotted as a function of their location on the tissue, creating an image of their distribution.

While there are no specific published applications of MSI for Desmethylloperamide C-11, the technique has been successfully used for other PET tracers to study their brain distribution. acs.org A key advantage of MSI over autoradiography is its ability to differentiate between the parent tracer and its metabolites, providing a more detailed understanding of the pharmacokinetics at the tissue level. acs.org However, challenges such as ion suppression and the need for sensitive instrumentation must be addressed for successful implementation. acs.org

Structure Activity Relationship Studies

Molecular Determinants of Transporter Binding and Efflux

[11C]Desmethylloperamide is recognized as a selective substrate for P-glycoprotein, one of the most important ATP-binding cassette (ABC) transporters responsible for limiting the entry of various xenobiotics into the brain. The interaction of [11C]dLop with P-gp is concentration-dependent. At the low, nanomolar concentrations typically used in PET imaging, it functions purely as a substrate for P-gp. However, at higher micromolar concentrations, it can act as both a substrate and a competitive inhibitor of the transporter nih.gov.

The selectivity of desmethylloperamide for P-gp has been demonstrated in studies comparing its interaction with other prominent ABC transporters at the blood-brain barrier, namely the multidrug resistance protein 1 (Mrp1) and the breast cancer resistance protein (BCRP). In vitro experiments using human cells overexpressing these specific transporters showed that the accumulation of radiolabeled desmethylloperamide was significantly lower only in cells overexpressing P-gp, indicating it is actively effluxed by this transporter. In vivo studies in knockout mice further corroborated these findings, with the brain uptake of [11C]dLop being markedly higher in mice lacking the gene for P-gp compared to wild-type mice or mice lacking Mrp1 or BCRP nih.gov. This highlights the specific molecular interaction between desmethylloperamide and the P-gp transporter.

The affinity of desmethylloperamide for P-gp is a key determinant of its limited brain penetration under normal circumstances. Pharmacological blockade of P-gp leads to a significant increase in the brain concentration of [11C]dLop, demonstrating the transporter's role in its efflux.

| Transporter | Interaction with Desmethylloperamide | Experimental Evidence |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate and competitive inhibitor (at high concentrations) | Low accumulation in P-gp overexpressing cells; high brain uptake in P-gp knockout mice. |

| Multidrug Resistance Protein 1 (Mrp1) | Not a significant substrate | No significant difference in accumulation in Mrp1 overexpressing cells. |

| Breast Cancer Resistance Protein (BCRP) | Not a significant substrate | No significant difference in accumulation in BCRP overexpressing cells. |

Correlating Structural Modifications with Pharmacological Profiles

While comprehensive structure-activity relationship (SAR) studies on a wide range of Desmethylloperamide C-11 analogs are not extensively reported in the public domain, a critical comparison can be made with its parent compound, loperamide (B1203769). The primary structural difference between loperamide and desmethylloperamide is the absence of a methyl group on the amide nitrogen in the latter. This seemingly minor modification has significant implications for its pharmacological profile, particularly its metabolic stability and suitability as a PET radiotracer.

The N-demethylation of loperamide to form desmethylloperamide is a key metabolic pathway. When [11C]loperamide is used as a PET tracer, it is metabolized in vivo to [11C]desmethylloperamide, which can complicate the quantification of P-gp function as both compounds are P-gp substrates. The use of [11C]Desmethylloperamide as the primary radiotracer circumvents this issue because its subsequent metabolism is less likely to produce radiometabolites that can cross the blood-brain barrier and interfere with the imaging signal.

A study comparing the two compounds also revealed differences in their interaction with other ion channels. For instance, N-Desmethyl loperamide was found to be a significantly weaker inhibitor of the human ether-a-go-go-related gene (hERG) cardiac K+ channel compared to loperamide nih.gov. This suggests that the N-methyl group plays a role in the affinity for the hERG channel, and its removal in desmethylloperamide alters this aspect of its pharmacological profile nih.gov.

The synthesis of [11C]Desmethylloperamide for PET studies involves the methylation of an amide precursor with [11C]iodomethane unc.edu. This precursor, didesmethylloperamide, represents another structural analog. While not used as an imaging agent itself, its existence highlights the points of potential chemical modification on the loperamide scaffold for the development of future radiotracers or other pharmacological agents. Further research into the synthesis and evaluation of other analogs of desmethylloperamide could provide more detailed insights into the specific structural features that govern its interaction with P-gp and other biological targets.

| Compound | Key Structural Feature | Impact on Pharmacological Profile |

|---|---|---|

| Loperamide | N-methyl group on the amide | P-gp substrate; metabolizes to desmethylloperamide; higher hERG channel inhibition. |

| Desmethylloperamide | Lacks the N-methyl group | P-gp substrate; improved metabolic stability for PET imaging; weaker hERG channel inhibition. |

| Didesmethylloperamide | Precursor for [11C]Desmethylloperamide synthesis | Demonstrates potential for further structural modifications. |

Q & A

Q. How should conflicting spectral data for Desmethylloperamide C-11 derivatives be addressed in publications?

- Answer : Annotate spectra with δ-values (NMR), m/z peaks (MS), and retention times (HPLC). Provide raw data files in supplementary materials and use principal component analysis (PCA) to cluster anomalous results. If contradictions persist, propose structural isomers or degradation products as explanations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.